molecular formula C30H23N B12825328 2,4-diphenyl-N-(3-phenylphenyl)aniline

2,4-diphenyl-N-(3-phenylphenyl)aniline

Cat. No.: B12825328
M. Wt: 397.5 g/mol
InChI Key: CCZLEXCRLFXSCX-UHFFFAOYSA-N
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Description

2,4-Diphenyl-N-(3-phenylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline core substituted with phenyl groups at the 2, 4, and N positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-N-(3-phenylphenyl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with aniline derivatives . This method typically requires the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure conditions.

Another method involves the direct nucleophilic substitution of haloarenes with aniline derivatives at high temperatures . This reaction can be facilitated by the presence of a copper catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-N-(3-phenylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

2,4-Diphenyl-N-(3-phenylphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-N-(3-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-N-(3-phenylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

2,4-diphenyl-N-(3-phenylphenyl)aniline

InChI

InChI=1S/C30H23N/c1-4-11-23(12-5-1)26-17-10-18-28(21-26)31-30-20-19-27(24-13-6-2-7-14-24)22-29(30)25-15-8-3-9-16-25/h1-22,31H

InChI Key

CCZLEXCRLFXSCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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